N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
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Overview
Description
N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a quinoxaline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide include:
- N-(2-fluorophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H20FN3O4S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20FN3O4S/c1-16-10-12-17(13-11-16)32(30,31)27(20-8-4-2-6-18(20)24)15-23(29)26-14-22(28)25-19-7-3-5-9-21(19)26/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
QAWWRHGAMGEFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
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